![molecular formula C14H18N2O4 B1285356 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate CAS No. 126937-43-7](/img/structure/B1285356.png)
1-Benzyl 2-methyl piperazine-1,2-dicarboxylate
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Overview
Description
1-Benzyl 2-methyl piperazine-1,2-dicarboxylate is a chemical compound . It is often used as an important intermediate in organic synthesis .
Synthesis Analysis
The synthesis of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate involves the use of I-benzyl 4-tert-butyl (2S)-2- (cyanomethyl) piperazine-1,4-dicarboxylate (6.0 g, 1.0 eq) in dioxane (20.8 mL). 4.0 M HCl in dioxane (20.8 mL, 5.0 eq) is added to this solution. The mixture is then stirred at 20 °C for 1 hour .Molecular Structure Analysis
The molecular formula of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate is C14H18N2O4 . The InChI code is 1S/C14H18N2O4/c1-19-13 (17)12-9-15-7-8-16 (12)14 (18)20-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3 .Physical And Chemical Properties Analysis
1-Benzyl 2-methyl piperazine-1,2-dicarboxylate is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Synthesis of Chiral Building Blocks
1-Benzyl 2-methyl piperazine-1,2-dicarboxylate: is used as a chiral building block in organic synthesis. Its stereochemical properties allow for the creation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals .
Anticancer Research
This compound serves as a precursor in the synthesis of molecules with potential anticancer properties. Researchers utilize its structure to develop novel chemotherapeutic agents .
Antibiotic Development
The piperazine ring found in 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate is a common motif in antibiotic drugs. Its modification and incorporation into new molecules can lead to the discovery of new antibiotics .
Enzyme Inhibition Studies
Due to its unique structure, this compound is used in the design of enzyme inhibitors. These inhibitors can regulate biological pathways and are valuable in understanding disease mechanisms .
Neuropharmacology
In neuropharmacological research, 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate is explored for its potential effects on the central nervous system, which could lead to new treatments for neurological disorders .
Material Science
The compound’s chemical properties are of interest in material science for the synthesis of novel materials with specific optical or electronic properties .
Chemical Synthesis Protocols
It is also used in developing new chemical synthesis protocols, which can improve the efficiency and selectivity of chemical reactions in various industrial applications .
Chromatography and Mass Spectrometry
Lastly, 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate is used in analytical chemistry, particularly in chromatography and mass spectrometry, to help identify and quantify other chemicals .
Safety and Hazards
This compound is classified under GHS07. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
properties
IUPAC Name |
1-O-benzyl 2-O-methyl piperazine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-13(17)12-9-15-7-8-16(12)14(18)20-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLPEQRNMJTIIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCN1C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563628 |
Source
|
Record name | 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl 2-methyl piperazine-1,2-dicarboxylate | |
CAS RN |
126937-43-7 |
Source
|
Record name | 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 126937-43-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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